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RGX-104: A Performance Benchmark Against
Standard-of-Care in Oncology
In the rapidly evolving landscape of cancer therapeutics, the novel, first-in-class oral, selective

Liver X Receptor (LXR) agonist, RGX-104, has emerged as a promising immunotherapeutic

agent. This guide provides a comprehensive comparison of RGX-104 against the current

standard-of-care treatments for several advanced cancers, including recurrent non-small cell

lung cancer (NSCLC), refractory melanoma, and high-grade neuroendocrine tumors (NETs).

The objective is to offer researchers, scientists, and drug development professionals a clear,

data-driven benchmark of RGX-104's performance, supported by experimental data and

detailed methodologies.

Mechanism of Action: A Novel Approach to Cancer
Immunotherapy
RGX-104's unique mechanism of action centers on the activation of the LXR/Apolipoprotein E

(ApoE) pathway. This activation triggers a cascade of downstream effects that modulate the

tumor microenvironment, transforming it from an immunosuppressive to an immunostimulatory

state.
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Activation of the LXR by RGX-104 leads to the transcriptional activation of the ApoE gene.[1][2]

[3][4] This results in the depletion of myeloid-derived suppressor cells (MDSCs) and the

stimulation of dendritic cells (DCs).[3][5] MDSCs are known to suppress the anti-tumor activity

of cytotoxic T-lymphocytes (CTLs), while DCs are critical for their activation. By shifting the

balance towards an activated immune state, RGX-104 fosters a potent anti-tumor immune

response.

Performance Data: RGX-104 vs. Standard-of-Care
The following tables summarize the clinical performance of RGX-104 in combination with

standard-of-care agents, benchmarked against the performance of those standard-of-care

agents alone in similar patient populations.

Recurrent Advanced Non-Small Cell Lung Cancer
(NSCLC)
Standard-of-Care: Docetaxel
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Treatmen
t
Regimen

Trial
Identifier

Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Grade 3/4
Adverse
Events

RGX-104 +

Docetaxel

RGX-104-

001 (Phase

1/2b)

Recurrent

advanced/

metastatic

non-

squamous

NSCLC

(2nd/3rd

line)

38% (ITT,

n=21)[6]

3.3 months

(ITT)[6]

Not

Reported

Neutropeni

a (14%),

Fatigue

(10%),

Nausea

(10%),

Dyspnea

(10%)[6]

Docetaxel

Monothera

py

TAX 317 &

TAX 320

(Phase III)

Platinum-

pretreated

advanced

or

metastatic

NSCLC

5.5% -

6.7%

2.6 - 2.9

months

5.7 - 7.5

months

Neutropeni

a (70.3%),

Febrile

Neutropeni

a (11.5%),

Thrombocy

topenia

(3.6%)

Docetaxel

Monothera

py (Real-

world)

Flatiron

Health

Database

Advanced

NSCLC

after

platinum-

based

chemo

Not

Reported

Not

Reported
8.2 months

Not

Reported[7

]

Refractory Melanoma
Standard-of-Care: Nivolumab (Anti-PD-1)
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Treatmen
t
Regimen

Trial
Identifier

Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Grade 3/4
Adverse
Events

RGX-104

(Monothera

py)

Phase 1a/b

Refractory

solid

tumors

(including

anti-PD-1

refractory

melanoma)

Not

specifically

reported

for

melanoma

cohort

Not

Reported

Not

Reported

Neutropeni

a,

Hyperlipide

mia[5][8][9]

Nivolumab

(Monothera

py)

CheckMate

037 (Phase

III)

Advanced

melanoma

after

ipilimumab

and, if

BRAF-

mutated, a

BRAF

inhibitor

32% 4.7 months
15.7

months

Fatigue

(2%),

Diarrhea

(1%), Rash

(2%)

Nivolumab

+

Ipilimumab

CheckMate

067 (Phase

III)

Previously

untreated,

unresectab

le or

metastatic

melanoma

58%
11.5

months

Not

Reached

(72% at 3

years)[10]

Diarrhea

(9%),

Colitis

(8%), ALT

increased

(8%), AST

increased

(6%)

High-Grade Neuroendocrine Tumors (NETs)
Standard-of-Care: Etoposide + Cisplatin (EP)
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Treatmen
t
Regimen

Trial
Identifier

Patient
Populatio
n

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Key
Grade 3/4
Adverse
Events

RGX-104

(Monothera

py)

Phase 1a/b

Refractory

solid

tumors

(including a

high-grade

neuroendo

crine

carcinoma)

One

confirmed

partial

response

(53%

tumor

reduction)

in a patient

with a high-

grade

neuroendo

crine

carcinoma[

8][9]

Not

Reported

Not

Reported

Neutropeni

a,

Hyperlipide

mia[5][8][9]

Etoposide

+ Cisplatin

(EP)

JCOG1213

(Phase III)

Advanced

neuroendo

crine

carcinoma

of the

digestive

system

54.5%[11]

5.6

months[3]

[11]

12.5

months[3]

[11]

Neutropeni

a (91.5%),

Leukocytop

enia

(61.0%),

Febrile

Neutropeni

a (26.8%)

[3][11]
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Etoposide

+ Cisplatin

(EP)

Retrospecti

ve Study

Poorly

differentiat

ed/rapidly

progressin

g

neuroendo

crine

tumors

50-56%

(radiologic

al/biochemi

cal

response)

[6]

Not

Reported

Median

duration of

response:

9

months[6]

Neutropeni

a (64%),

Nephrotoxi

city (53%

Grade 1-2)

[6]

Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical data. Below are the

experimental protocols for the key trials cited in this guide.

RGX-104-001 (Phase 1/2b Combination Therapy)
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Patient Enrollment

Treatment Regimen

Endpoint Assessment

Eligibility Criteria:
- Recurrent advanced/metastatic

  non-squamous NSCLC
- 2nd or 3rd line setting

Dose Escalation Phase

Dose Expansion Phase

RGX-104 Docetaxel

Primary Endpoints:
- Safety & Tolerability

- Recommended Phase 2 Dose
Secondary Endpoints:

- ORR, PFS, DOR

Click to download full resolution via product page

RGX-104-001 Trial Workflow

Trial Design: A Phase 1/2b open-label, multicenter, dose-escalation and cohort-expansion

study (NCT02922764).[6]

Patient Population: Patients with recurrent advanced or metastatic non-squamous non-small

cell lung cancer who have received prior platinum-based chemotherapy and an immune

checkpoint inhibitor.[6]

Treatment:
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Dose Escalation: Patients received escalating doses of RGX-104 in combination with

docetaxel to determine the maximum tolerated dose and recommended Phase 2 dose.

Cohort Expansion: Patients received the recommended Phase 2 dose of RGX-104 in

combination with docetaxel.

Endpoints:

Primary: Safety, tolerability, and determination of the recommended Phase 2 dose.

Secondary: Overall Response Rate (ORR), Progression-Free Survival (PFS), and

Duration of Response (DOR).

JCOG1213 (Phase III - EP vs. IP for NETs)
Trial Design: A randomized, open-label, Phase III study comparing etoposide plus cisplatin

(EP) with irinotecan plus cisplatin (IP).[11]

Patient Population: Chemotherapy-naïve patients with recurrent or unresectable,

histologically confirmed neuroendocrine carcinoma of the gastrointestinal tract, hepatobiliary

system, or pancreas.[11]

Treatment Arms:

EP Arm: Etoposide (100 mg/m² on days 1, 2, and 3) and cisplatin (80 mg/m² on day 1),

administered every 3 weeks.[11]

IP Arm: Irinotecan (60 mg/m² on days 1, 8, and 15) and cisplatin (60 mg/m² on day 1),

repeated every 4 weeks.[11]

Endpoints:

Primary: Overall Survival (OS).

Secondary: Progression-Free Survival (PFS), Response Rate (RR), and safety.

Conclusion
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RGX-104, with its novel immunomodulatory mechanism of action, demonstrates promising

clinical activity in heavily pre-treated cancer patient populations. In combination with docetaxel

for recurrent advanced NSCLC, it has shown a notable improvement in overall response rate

compared to historical data for docetaxel monotherapy. While direct comparative data for

refractory melanoma and high-grade neuroendocrine tumors is still emerging, the initial signals

of activity, including a confirmed partial response in a neuroendocrine carcinoma patient, are

encouraging.

The data presented in this guide suggests that RGX-104 has the potential to enhance the

efficacy of standard-of-care treatments by overcoming mechanisms of resistance. Further

investigation in randomized controlled trials is warranted to definitively establish its place in the

therapeutic armamentarium against these challenging malignancies. The detailed experimental

protocols provided herein should serve as a valuable resource for researchers designing and

interpreting future studies in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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